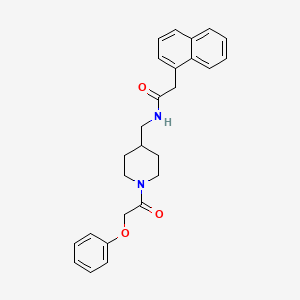

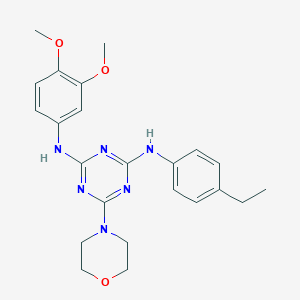

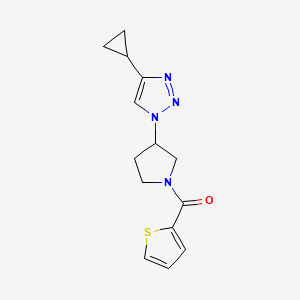

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of acetamides and is synthesized through a multi-step process.

Scientific Research Applications

Catalysis and Synthesis Techniques

Nano magnetite (Fe3O4) has been identified as an efficient and robust catalyst for the synthesis of derivatives related to 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide. This process involves the condensation of aldehydes, 2-naphthol, and piperidine or acetamide, showcasing high efficiency under ultrasound irradiation. The methodology presents clean, easy workup procedures and high yields, highlighting the compound's relevance in synthetic chemistry (Mokhtary & Torabi, 2017).

Photophysical Characterization for OLEDs

Organotin compounds derived from Schiff bases, including structures related to this compound, have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). The study showcases the synthesis and photophysical properties of these compounds, emphasizing their quantum yields and potential in OLED technology (García-López et al., 2014).

Anticancer and Antiviral Potential

Certain derivatives of this compound have been evaluated for their anticancer and antiviral activities. A study on naphthalene derivatives demonstrated significant anti-Parkinson's activity in a 6-OHDA lesioned rat model, indicating the therapeutic potential of these compounds (Gomathy et al., 2012). Moreover, new series of naphthalene derivatives exhibited potent in vitro inhibitory activity against HIV-1 and HIV-2, suggesting a promising direction for antiviral agent development (Hamad et al., 2010).

Biochemical Interactions

Investigations into the interaction of fluorescent probes with Bovine Serum Albumin (BSA) have utilized derivatives of this compound. These studies have elucidated the binding constants and modes of quenching, contributing to our understanding of protein-ligand interactions and their implications for drug development and biochemical research (Ghosh et al., 2016).

properties

IUPAC Name |

2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAOLWCTNBPCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

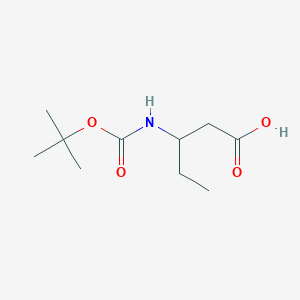

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

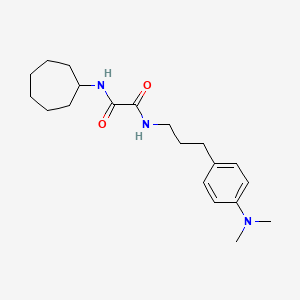

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2409266.png)

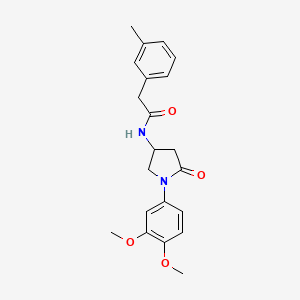

![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)